9-Oxononanoic acid
Description
This compound has been reported in Epichloe typhina, Solanum tuberosum, and other organisms with data available.
effects lipogenesis in rat live
Structure
3D Structure
Propriétés
IUPAC Name |
9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDDELKYAWBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180228 | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-17-5 | |
| Record name | 9-Oxononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Oxononanoic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid, also known as azelaic acid aldehyde, is a C9 oxo-fatty acid that has garnered significant interest in the scientific community.[1][2] It is a product of lipid peroxidation, specifically from the oxidation of linoleic acid, and plays a role in various biological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Properties
This compound is a medium-chain fatty acid characterized by a terminal aldehyde group and a carboxylic acid group.[2][5] Its bifunctional nature makes it a versatile molecule in both chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| CAS Number | 2553-17-5 | [1][2] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 181-182 °C at 15 Torr | [1] |
| Density (predicted) | 1.018 ± 0.06 g/cm³ | [1] |
| pKa (predicted) | 4.77 ± 0.10 | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Practically insoluble in water. | [1][3][5] |
| Appearance | Solid | [1] |
| Synonyms | Azelaaldehydic acid, 8-formyloctanoic acid, Azelaic semialdehyde | [2] |
Synthesis of this compound
The primary and most efficient method for synthesizing this compound is through a two-step enzymatic cascade reaction starting from linoleic acid. This biotechnological approach is considered environmentally friendly and sustainable.[6]
Experimental Protocol: Two-Step Enzymatic Synthesis
This protocol is based on the successive addition of enzymes to maximize yield and minimize product degradation.[7]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (St-LOX1) from Solanum tuberosum
-
9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo
-
Phosphate (B84403) buffer (pH 7.5-8.0 for LOX reaction, pH 6.5-7.0 for HPL reaction)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Quenching agent (e.g., a suitable acid to stop the reaction)
-
HPLC system for monitoring
Procedure:
Step 1: Lipoxygenase Reaction
-
Prepare a buffered solution of linoleic acid in a phosphate buffer (pH 7.5-8.0).
-
Add 9S-lipoxygenase to the reaction mixture.
-
Incubate at 25°C with constant stirring and aeration to ensure an adequate supply of oxygen.
-
Monitor the formation of the intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), using HPLC.
Step 2: Hydroperoxide Lyase Reaction
-
Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to 6.5-7.0, the optimal pH for hydroperoxide lyase.
-
Add 9/13-hydroperoxide lyase to the mixture.
-
Incubate for a short period, typically 1-10 minutes.
-
Promptly terminate the reaction by adding a quenching agent.
-
Extract the this compound from the aqueous phase using an organic solvent.
-
Purify the product using appropriate chromatographic techniques.
A yield of up to 73% has been reported using this successive enzymatic method.[6]
Diagram: Enzymatic Synthesis Workflow
Caption: Workflow for the two-step enzymatic synthesis of this compound.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit significant biological activity, particularly in the context of lipid metabolism and cellular signaling.
Induction of Phospholipase A₂ Activity
A key biological role of this compound is its ability to induce the activity of phospholipase A₂ (PLA₂).[4][8] PLA₂ is a critical enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids such as thromboxanes.[4]
Experimental Protocol: Phospholipase A₂ Activity Assay in Human Plasma
This protocol describes a general method for measuring PLA₂ activity induced by this compound in human plasma.
Materials:
-
Fresh human blood or plasma
-
This compound
-
PLA₂ activity assay kit (e.g., colorimetric or fluorometric)
-
Incubator (37°C)
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh human blood and prepare plasma by centrifugation.
-
Incubate the plasma with varying concentrations of this compound at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction and measure PLA₂ activity according to the manufacturer's instructions of the chosen assay kit. This typically involves measuring the release of a labeled fatty acid from a phospholipid substrate.
-
Measure the production of downstream metabolites, such as thromboxane (B8750289) B₂ (a stable metabolite of thromboxane A₂), using an appropriate immunoassay (e.g., ELISA) to confirm the activation of the arachidonate cascade.
Diagram: this compound-Induced PLA₂ Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0044542) [np-mrd.org]
- 3. Studies on the activation in vitro of carnitine palmitoyltransferase I in liver mitochondria from normal, diabetic and glucagon-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
9-Oxononanoic acid structure and formula
An In-depth Technical Guide to 9-Oxononanoic Acid
Introduction
This compound, also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid.[1][2][3] It is characterized by a nine-carbon chain terminating in a carboxylic acid group at one end and an aldehyde group at the C9 position. This bifunctional nature makes it a significant molecule in both industrial and biological contexts. Industrially, it serves as a precursor for biopolymers.[4][5] In biological systems, it is recognized as a secondary product of lipid peroxidation, originating from the oxidation of polyunsaturated fatty acids like linoleic acid.[6][7][8] Its physiological roles include the induction of phospholipase A2 (PLA2) activity and subsequent production of thromboxane (B8750289) A2, implicating it in processes such as platelet aggregation.[6][9][10]
Chemical Structure and Formula
This compound is structurally the 9-oxo derivative of nonanoic acid.[1][3] It is classified as an aldehydic acid and an omega-oxo fatty acid.[1]
-
IUPAC Name: this compound[1]
-
Synonyms: Azelaaldehydic Acid, Azelaic Semialdehyde, 8-formyloctanoic acid, Nonanal-9-oic Acid, ω-Oxononanoic acid[1][2][12]
-
SMILES: O=CCCCCCCCC(=O)O[12]
-
InChI: InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12)[1][11][12]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in designing experiments and for professionals in drug development for formulation and delivery considerations.
| Property | Value | Unit | Source |
| Molecular Weight | 172.22 | g/mol | [1][11] |
| Monoisotopic Mass | 172.10994 | Da | [2] |
| pKa (Predicted) | 4.77 ± 0.10 | [3] | |
| logP (Octanol/Water Partition Coefficient) | 2.001 | [13] | |
| Water Solubility (log₁₀WS, Predicted) | -1.97 | mol/l | [13] |
| Density (Predicted) | 1.018 ± 0.06 | g/cm³ | [3] |
| Boiling Point (Tboil, Predicted) | 600.03 | K | [13] |
| Melting Point (Tfus, Predicted) | 343.94 | K | [13] |
| CAS Number | 2553-17-5 | [1][11] |
Biological Role and Signaling Pathway
This compound is a significant biomarker and bioactive molecule resulting from the oxidative degradation of lipids. It is a major product derived from the peroxidation of linoleic acid, a common polyunsaturated fatty acid in cellular membranes.[9][10]
The primary signaling role identified for this compound is the stimulation of phospholipase A₂ (PLA₂) activity.[9][10] PLA₂ is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, releasing fatty acids, most notably arachidonic acid. The release of arachidonic acid initiates the arachidonate (B1239269) cascade, a major pathway for the production of eicosanoids, which are potent signaling molecules involved in inflammation and hemostasis.
The activation of PLA₂ by this compound leads to an increased production of thromboxane A₂ (TxA₂), a potent vasoconstrictor and promoter of platelet aggregation.[6][9] The production of TxA₂ is a key step in thrombus formation.[9][10] This pathway suggests that this compound, as a product of oxidative stress, can contribute to pathological conditions such as atherosclerosis and thrombosis.[9]
References
- 1. This compound | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound (NP0044542) [np-mrd.org]
- 3. This compound | 2553-17-5 [chemicalbook.com]
- 4. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Applications - CAT N°: 29882 [bertin-bioreagent.com]
- 9. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. This compound [webbook.nist.gov]
- 12. larodan.com [larodan.com]
- 13. This compound (CAS 2553-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-Depth Technical Guide to 9-Oxononanoic Acid (CAS Number: 2553-17-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid, also known as azelaaldehydic acid, is a nine-carbon monocarboxylic acid and aldehyde. Its Chemical Abstracts Service (CAS) registry number is 2553-17-5 . This bifunctional molecule is a significant product of lipid peroxidation, particularly from the autoxidation of linoleic acid.[1] In recent years, this compound has garnered increasing interest within the scientific community due to its diverse biological activities and its potential as a precursor for the synthesis of biopolymers.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its role in cellular signaling pathways.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value |
| CAS Number | 2553-17-5 |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | Azelaaldehydic acid, 8-Formyloctanoic acid, Azelaic semialdehyde |
| Appearance | Solid or liquid |
| Boiling Point | 600.03 K (predicted) |
| Melting Point | 343.94 K (predicted) |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
| ¹H NMR (CDCl₃, ppm) | ~9.76 (t, 1H, -CHO), ~2.45 (t, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.63 (m, 4H, -CH₂CH₂COOH, -CH₂CH₂CHO), ~1.33 (m, 6H, -(CH₂)₃-) |
| ¹³C NMR | Data available in spectral databases |
| Mass Spectrometry | Key fragments and LC-MS/MS data are available |
| Kovats Retention Index | 1483 (non-polar column) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological analysis of this compound.
Enzymatic Synthesis of this compound from Linoleic Acid
This protocol describes a two-step, one-pot enzymatic synthesis that offers a green and efficient alternative to traditional chemical methods.[2]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (LOX) from Solanum tuberosum
-
9/13-hydroperoxide lyase (HPL) from Cucumis melo
-
Phosphate buffer (pH adjusted as required)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Quenching agent (e.g., a suitable acid)
Procedure:
-
Reaction Setup (Lipoxygenase Step):
-
Prepare a buffered solution of linoleic acid. The optimal pH for lipoxygenase is typically slightly basic.
-
Add 9S-lipoxygenase to the reaction mixture.
-
Incubate at the optimal temperature for the LOX with continuous stirring and aeration to ensure an adequate supply of oxygen.
-
Monitor the formation of the intermediate, 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Setup (Hydroperoxide Lyase Step):
-
Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimal range for hydroperoxide lyase, which is generally slightly acidic.
-
Add 9/13-hydroperoxide lyase to the reaction mixture.
-
Incubate for a short duration, as the HPL reaction is typically rapid.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding a quenching agent or by acidifying the mixture.
-
Extract the this compound from the aqueous reaction mixture using an organic solvent.
-
Workflow for Enzymatic Synthesis:
Purification and Characterization of this compound
Purification: Following synthesis, this compound can be purified from the reaction mixture using standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is an effective method for purification. The product can be eluted using a solvent gradient. For instance, after initial elution with a less polar solvent system (e.g., 20% diethyl ether in hexane) to remove byproducts, this compound can be eluted with a more polar system (e.g., 60% diethyl ether in hexane).[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for further purification and to assess the purity of the final product.
Characterization: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. Samples are typically dissolved in a deuterated solvent like CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard.
Biological Assay: Measurement of Phospholipase A₂ (PLA₂) Activity
This compound has been shown to stimulate the activity of phospholipase A₂ (PLA₂).[3] The following protocol outlines a general method for assaying PLA₂ activity.
Materials:
-
Human serum or other biological samples
-
This compound
-
Colorimetric PLA₂ assay kit (e.g., using a substrate like diheptanoyl thio-phosphorylcholine)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare dilutions of the biological sample to be tested.
-
Prepare a series of concentrations of this compound to test its effect on PLA₂ activity.
-
-
Assay Protocol:
-
Add the biological sample and different concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding the PLA₂ substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time.
-
Determine the PLA₂ activity, often expressed in µmol/min/ml, using the formula provided with the assay kit.
-
Compare the PLA₂ activity in the presence and absence of this compound to determine its stimulatory effect.
-
Signaling Pathway Involvement
This compound plays a role in the arachidonate (B1239269) cascade, a critical signaling pathway involved in inflammation and platelet aggregation.[3]
The Arachidonate Cascade and the Role of this compound:
This compound, a product of lipid peroxidation, can stimulate the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane (B8750289) A₂ (TxA₂). TxA₂ is a potent vasoconstrictor and an inducer of platelet aggregation. The stable metabolite of TxA₂, thromboxane B₂ (TxB₂), is often measured as an indicator of TxA₂ production. By stimulating PLA₂ activity, this compound can lead to an increase in TxA₂ production, thereby promoting platelet aggregation.
Conclusion
This compound is a multifaceted molecule with significant implications in both biochemistry and materials science. Its role as a lipid peroxidation product links it to various physiological and pathological processes, particularly those involving oxidative stress and inflammation. The detailed experimental protocols provided in this guide for its enzymatic synthesis and biological activity assessment will be valuable for researchers investigating its functions. Furthermore, the elucidation of its involvement in the arachidonate signaling pathway opens avenues for exploring its potential as a therapeutic target or biomarker in diseases associated with platelet aggregation and thrombosis. As research in this area continues, a deeper understanding of this compound will undoubtedly contribute to advancements in drug development and biotechnology.
References
what is 9-Oxononanoic acid
An In-depth Technical Guide to 9-Oxononanoic Acid
Abstract
This compound, also known as azelaic acid aldehyde, is a saturated aldehyde-carboxylic acid that plays a significant role in various biological processes. It is a product of the ozonolysis of oleic acid and is also formed endogenously through lipid peroxidation. This document provides a comprehensive overview of this compound, including its chemical properties, biological significance, and associated signaling pathways. Detailed experimental protocols for its analysis and use in cell culture are also presented, aimed at researchers, scientists, and professionals in drug development.
Introduction
This compound (9-ONA) is an oxidized lipid that has garnered increasing attention in the scientific community. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows it to interact with a variety of biological molecules, leading to a wide range of cellular effects. This guide synthesizes the current knowledge on 9-ONA, with a focus on its technical aspects to aid in further research and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Azelaic acid aldehyde, 9-carboxyoctanal |
| Molecular Formula | C₉H₁₆O₃ |
| Molar Mass | 172.22 g/mol |
| CAS Number | 59933-66-3 |
| Appearance | White to off-white solid |
| Melting Point | 56-59 °C |
| Boiling Point | 285.6 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Slightly soluble in water. |
Biological Significance and Signaling Pathways
This compound is involved in a variety of signaling pathways, often exerting its effects through the modification of proteins and lipids. It is particularly known for its role in inflammation and oxidative stress.
One of the key signaling interactions of 9-ONA is with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation. 9-ONA has been identified as a TRPV1 agonist.
Caption: Activation of the TRPV1 channel by this compound.
Experimental Protocols
The following sections detail methodologies for the analysis and application of this compound in a laboratory setting.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the sensitive detection and quantification of 9-ONA in biological samples.
Workflow:
Caption: Workflow for the quantification of this compound via GC-MS.
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.
-
Derivatization:
-
The aldehyde group is protected by derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime.
-
The carboxylic acid group is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.
-
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection.
-
Quantification: An internal standard, such as a deuterated analog of 9-ONA, is added at the beginning of the sample preparation to account for sample loss and variations in derivatization and injection. A calibration curve is generated using known amounts of 9-ONA to quantify the analyte in the sample.
Cell Culture Treatment with this compound
This protocol describes the preparation and application of 9-ONA to cultured cells to study its biological effects.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent like DMSO or ethanol. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution of 9-ONA into the cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent but without 9-ONA) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 9-ONA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), gene expression analysis (e.g., qPCR, Western blot), or functional assays (e.g., calcium imaging, cytokine measurement).
Conclusion
This compound is a biologically active molecule with significant implications in cellular signaling, particularly in the context of inflammation and pain. The technical information and protocols provided in this guide offer a foundation for researchers to explore the multifaceted roles of this compound. Further investigation into its mechanisms of action and its interactions with various cellular targets will continue to be a valuable area of research.
An In-depth Technical Guide on the Natural Occurrence of 9-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxononanoic acid (9-ONA), a nine-carbon aldehydic fatty acid, is a significant product of lipid peroxidation, arising from the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various biological systems, its biosynthetic pathways, and its emerging physiological and pathological roles. Quantitative data on its concentration in human plasma under oxidative stress are presented, alongside detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the signaling pathways influenced by this compound, offering valuable insights for researchers in the fields of biochemistry, medicine, and drug development.
Introduction
This compound, also known as azelaaldehydic acid, is a short-chain fatty acid that has garnered increasing interest due to its involvement in a range of biological processes. As a secondary product of lipid peroxidation, its presence and concentration can serve as a biomarker for oxidative stress.[1][2] Recent studies have unveiled its role as a signaling molecule, influencing inflammatory pathways and lipid metabolism.[2][3][4] This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing a technical resource for its study and potential therapeutic applications.
Natural Occurrence and Biosynthesis
This compound is not a primary metabolite but is rather formed through the oxidative degradation of larger lipid molecules.
In Animals and Humans
In mammalian systems, this compound is predominantly generated through the non-enzymatic or enzymatic oxidation of linoleic acid, an abundant omega-6 fatty acid.[3][5] This process, known as lipid peroxidation, is a hallmark of oxidative stress and is implicated in the pathophysiology of numerous diseases.
Biosynthesis via Lipid Peroxidation: The formation of this compound from linoleic acid is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group. This leads to the formation of a lipid radical, which reacts with molecular oxygen to form a peroxyl radical. Subsequent reactions yield a hydroperoxide, which can then undergo cleavage to produce various aldehydes and other truncated fatty acids, including this compound.[5]
In Plants
In the plant kingdom, this compound is a recognized oxylipin, a family of oxygenated fatty acids involved in various developmental processes and defense responses against pathogens and environmental stresses.[3] Its biosynthesis is primarily an enzymatic cascade.
Enzymatic Synthesis: The synthesis of this compound in plants is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE).[4][6] Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves 9-HPODE to yield this compound and other volatile C9 compounds.[4][6] This pathway is a key component of the plant's defense signaling cascade.
Quantitative Data
The quantification of this compound in biological matrices is challenging due to its low endogenous concentrations and its reactive aldehyde group. However, studies have begun to report its levels, particularly in the context of oxidative stress.
| Biological Matrix | Condition | Concentration | Reference |
| Human Blood | In vitro lipid peroxidation (40 min exposure to atmosphere) | ~ 3 µM | [3] |
| Plant Tissues | Systemic Acquired Resistance (SAR) in Arabidopsis thaliana | Accumulation observed, specific concentrations not yet widely reported. | [2] |
Note: Quantitative data for this compound in plant tissues under specific stress conditions are still emerging in the scientific literature.
Physiological and Pathological Roles
This compound is increasingly recognized as a bioactive molecule with diverse effects on cellular function.
Pro-inflammatory and Pro-thrombotic Effects
In human blood, this compound has been shown to induce the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2][3] This leads to the release of arachidonic acid and the subsequent production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[2][3] These findings suggest a role for this compound in the pathogenesis of cardiovascular diseases.
Regulation of Lipid Metabolism
Studies in animal models have demonstrated that oral administration of this compound can modulate hepatic lipid metabolism. It has been shown to decrease de novo fatty acid synthesis by inhibiting the enzyme acetyl-CoA carboxylase.[4]
Plant Defense Signaling
In plants, this compound acts as a signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response to pathogen attack.[2] It is a precursor to azelaic acid, another key signaling molecule in plant immunity.[2]
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for understanding its biological roles. The following protocols provide a framework for its extraction and analysis from biological samples.
Extraction of this compound from Human Plasma
This protocol is adapted from methodologies for the extraction of fatty acids from plasma for GC-MS analysis.[7][8][9][10]
Materials:
-
Human plasma
-
Internal Standard (e.g., deuterated this compound or a C17 fatty acid)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of ice-cold 0.9% NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a Pasteur pipette and transfer it to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its polarity and the presence of a carboxylic acid and an aldehyde group, this compound requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is recommended.[1][11][12][13]
Materials:
-
Dried lipid extract
-
Pyridine
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation of the aldehyde group:
-
Dissolve the dried lipid extract in 50 µL of pyridine.
-
Add 50 µL of methoxyamine hydrochloride solution.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation of the carboxylic acid group:
-
To the cooled reaction mixture, add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 60 minutes.
-
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard. A calibration curve is generated using a series of standard solutions of this compound subjected to the same extraction and derivatization procedure.
Signaling Pathways and Experimental Workflows
This compound-Induced Pro-inflammatory Signaling
The following diagram illustrates the proposed signaling pathway by which this compound promotes a pro-inflammatory and pro-thrombotic state in human blood.
Figure 1: Signaling pathway of this compound in human blood.
Experimental Workflow for Quantification of this compound
The diagram below outlines the key steps in the experimental workflow for the quantification of this compound from biological samples.
Figure 2: Experimental workflow for 9-ONA quantification.
Biosynthesis of this compound in Plants
This diagram illustrates the enzymatic cascade for the synthesis of this compound in plants as part of the oxylipin pathway.
Figure 3: Biosynthesis of this compound in plants.
Conclusion
This compound is a naturally occurring bioactive lipid with significant roles in both mammalian and plant biology. As a product of lipid peroxidation, it is a valuable biomarker of oxidative stress. Its ability to modulate key signaling pathways involved in inflammation, thrombosis, and plant defense highlights its potential as a therapeutic target and an important area for future research. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which will be essential for further elucidating its complex biological functions. Further investigation into its endogenous concentrations in various tissues and under different physiological and pathological conditions is warranted to fully understand its significance in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New molecules in plant defence against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Carbon Monoxide as a Signaling Molecule in Plants [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Wounding Triggers Wax Biosynthesis in Arabidopsis Leaves in an Abscisic Acid–Dependent and Jasmonoyl-Isoleucine-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoalkaloid Concentration in Potato Tubers Related to Storage and Consumer Offering [ouci.dntb.gov.ua]
- 13. Analysis of oxidative signalling induced by ozone in Arabidopsis thaliana [pubmed.ncbi.nlm.nih.gov]
9-Oxononanoic Acid: A Key Mediator in Lipid Peroxidation and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxononanoic acid (9-ONA) is a stable, medium-chain oxo-fatty acid generated from the peroxidation of linoleic acid, a highly abundant polyunsaturated fatty acid in human plasma.[1][2] As a product of oxidative stress, 9-ONA has emerged as a significant bioactive molecule, playing a crucial role in various physiological and pathological processes. This technical guide provides a comprehensive overview of 9-ONA, detailing its formation, chemical properties, and biological activities, with a particular focus on its role in cellular signaling. This document summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes its primary signaling pathway, offering a valuable resource for researchers in lipid biochemistry, oxidative stress, and drug development.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is implicated in a wide range of diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] This process generates a plethora of reactive aldehydes and other lipid-derived products. Among these, this compound (9-ONA) has been identified as a major and relatively stable product of the peroxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the sn-2 position of phospholipids (B1166683) in human plasma.[1][2] Unlike highly reactive α,β-unsaturated aldehydes, the stability of 9-ONA allows it to accumulate in biological systems and exert distinct signaling functions.[1] Emerging evidence indicates that 9-ONA is not merely a marker of oxidative damage but an active participant in cellular signaling cascades, notably in the regulation of eicosanoid production and platelet aggregation.[1][3] This guide will delve into the core aspects of 9-ONA as a lipid peroxidation product, providing the necessary technical details for its study and potential therapeutic targeting.
Formation and Chemical Properties of this compound
9-ONA is primarily formed through the oxidative cleavage of linoleic acid. This process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from the C-11 position of linoleic acid, leading to the formation of a 9-hydroperoxide. Subsequent decomposition of this hydroperoxide yields 9-ONA.[1]
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| CAS Number | 2553-17-5 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 70 °C | [3] |
| Boiling Point | 181-182 °C at 15 Torr | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [3] |
| Synonyms | Azelaaldehydic acid, 9-Ketononanoic acid | [3] |
Biological Activities and Signaling Pathways
9-ONA exhibits a range of biological activities, primarily centered on its ability to modulate cellular signaling pathways related to inflammation and thrombosis.
Activation of the Arachidonate (B1239269) Cascade
A pivotal function of 9-ONA is its ability to stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme that initiates the arachidonate cascade.[1][3] PLA₂ hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane (B8750289) A₂ (TxA₂).[1]
Induction of Platelet Aggregation
The 9-ONA-induced production of TxA₂ has significant downstream effects, most notably the induction of platelet aggregation.[1][3] TxA₂ is a potent agonist of platelet aggregation and a vasoconstrictor, playing a critical role in hemostasis and thrombosis.[1][4] Studies have shown that the addition of 9-ONA to human blood leads to a dose-dependent increase in platelet aggregation.[1] This suggests that under conditions of oxidative stress where 9-ONA is formed, it can contribute to a prothrombotic state.
Effects on Lipid Metabolism
In addition to its role in the arachidonate cascade, 9-ONA has been shown to influence hepatic lipid metabolism. Oral administration of 9-ONA in rats led to a significant reduction in de novo fatty acid synthesis.[5] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid biosynthesis, by the accumulation of long-chain acyl-CoA.[5]
Signaling Pathway of this compound
The primary signaling pathway initiated by 9-ONA is depicted in the diagram below.
Quantitative Data
While there is a notable absence of published data on the endogenous concentrations of this compound in various human tissues and plasma under normal physiological conditions, some quantitative data from in vitro and pathological studies are available.[4] This highlights a critical area for future research to establish the physiological and pathological concentration ranges of this important metabolite.
| Analyte | Matrix/Condition | Concentration | Reference(s) |
| This compound | Human blood exposed to atmosphere (40 min at 37°C) | ~3 µM | [1] |
| 9-Oxononanoyl Cholesterol | Advanced human atherosclerotic plaques | Mean of 29 µmol per mol cholesterol | [4] |
Experimental Protocols
The analysis of 9-ONA in biological samples typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Biological Samples by GC-MS
This protocol outlines a general framework for the analysis of 9-ONA using GC-MS, which often requires derivatization to increase its volatility.
1. Sample Preparation (Plasma or Tissue Homogenate):
-
Lipid Extraction: To 100 µL of plasma or tissue homogenate, add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
2. Derivatization (Two-Step Methoximation and Silylation):
-
Methoximation: To the dried lipid extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex to dissolve and incubate at 60°C for 60 minutes. This step derivatizes the keto group.
-
Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions of the derivatized 9-ONA.
-
4. Data Analysis:
-
Quantify the concentration of 9-ONA by comparing the peak area to that of a stable isotope-labeled internal standard and constructing a standard curve.
Workflow for GC-MS Analysis of this compound
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 9-ONA, often without the need for derivatization.
1. Sample Preparation (Plasma or Tissue Homogenate):
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled 9-ONA).
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 9-ONA and its internal standard. The exact m/z transitions should be optimized by direct infusion of a 9-ONA standard.
-
3. Data Analysis:
-
Quantify the concentration of 9-ONA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Conclusion
This compound is a significant and stable product of linoleic acid peroxidation that acts as a key signaling molecule, particularly in the context of oxidative stress. Its ability to activate the arachidonate cascade and induce platelet aggregation positions it as a potentially important player in the pathophysiology of thrombotic and inflammatory diseases such as atherosclerosis. While robust analytical methods for its detection and quantification exist, a notable gap in the literature is the lack of comprehensive data on its endogenous concentrations in various human tissues and fluids. Future research focused on establishing these physiological and pathological ranges will be crucial for fully elucidating the role of 9-ONA as a biomarker and a potential therapeutic target in human disease. This technical guide provides a foundational resource for researchers to further explore the multifaceted role of this intriguing lipid peroxidation product.
References
- 1. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of orally administered this compound on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 9-Oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxononanoic acid (9-ONA) is a naturally occurring, medium-chain oxo-fatty acid that has garnered significant attention in the scientific community for its diverse biological activities. As a product of lipid peroxidation, particularly from the autoxidation of linoleic acid, 9-ONA is implicated in a range of physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the core biological significance of 9-ONA, with a focus on its role in cellular signaling, metabolic regulation, and potential as a therapeutic target. The document summarizes key quantitative data, details experimental methodologies for its study, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction
This compound, also known as azelaaldehydic acid, is an aldehydic acid and an omega-oxo fatty acid.[2] Its endogenous production is linked to oxidative stress, a condition implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.[1] The biological relevance of 9-ONA stems from its ability to modulate key enzymatic activities and signaling cascades, thereby influencing cellular function. This guide will explore the multifaceted roles of 9-ONA, providing a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Biological Functions and Signaling Pathways
The primary biological functions of 9-ONA revolve around its impact on platelet aggregation, hepatic lipid metabolism, and potential interactions with nuclear receptors.
Induction of Platelet Aggregation via the Arachidonate (B1239269) Cascade
A pivotal role of 9-ONA is its ability to stimulate platelet aggregation.[1][2] This occurs through the activation of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[1][2][3][4]
Signaling Pathway:
-
Initiation by Oxidative Stress: Reactive oxygen species (ROS) trigger the peroxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of 9-ONA.[1]
-
Activation of PLA2: 9-ONA directly stimulates the activity of phospholipase A2 (PLA2).[1][2][3][4]
-
Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid.
-
Thromboxane (B8750289) A2 Synthesis: Arachidonic acid is then converted to thromboxane A2 (TxA2), a potent platelet agonist, via the cyclooxygenase (COX) pathway.[1]
-
Platelet Aggregation: TxA2 binds to its receptors on platelets, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[1][2]
Regulation of Hepatic Lipid Metabolism
9-ONA plays a significant role in modulating lipid metabolism in the liver. Orally administered 9-ONA has been shown to decrease de novo fatty acid synthesis and increase fatty acid oxidation.[5] This is primarily achieved through the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase (CPT), which is crucial for the transport of fatty acids into the mitochondria for beta-oxidation.
Metabolic Pathway:
Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
As a fatty acid, 9-ONA is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose homeostasis.[6][7][8] While direct binding and activation of specific PPAR isoforms by 9-ONA require further investigation, its effects on fatty acid oxidation are consistent with the known functions of PPARα agonists.[9][10] Activation of PPARs can lead to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and other cellular processes.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological effects of this compound.
| Parameter | Effect of 9-ONA | Concentration | System | Reference |
| Phospholipase A2 (PLA2) Activity | Revival of activity under nitrogen | 3 µM | Human Blood | [1] |
| Revival of activity under nitrogen | 9 µM | Human Blood | [1] | |
| Thromboxane B2 (TxB2) Production | Revival of production under nitrogen | 3 µM | Human Blood | [1] |
| Revival of production under nitrogen | 9 µM | Human Blood | [1] | |
| Platelet Aggregation | Similar activity to 1 µM/L arachidonic acid | 3 µM/L | Human Blood | [1] |
Table 1: Effects of this compound on Platelet Aggregation Pathway
| Enzyme | Effect of 9-ONA | Dosage | System | Reference |
| Acetyl-CoA Carboxylase (ACC) | 60% decrease in activity | 100 mg (oral administration) | Rat Liver | [5] |
| Carnitine Palmitoyltransferase (CPT) | 35% increase in activity | 100 mg (oral administration) | Rat Liver | [5] |
Table 2: Effects of this compound on Hepatic Lipid Metabolism Enzymes
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Phospholipase A2 (PLA2) Activity
Principle: This colorimetric assay measures the hydrolysis of a substrate, diheptanoyl thio-phosphorylcholine, by PLA2, which results in a product that can be detected spectrophotometrically.
Procedure:
-
Sample Preparation: Fresh human blood is collected and centrifuged to obtain serum.
-
Reaction Mixture: A commercial PLA2 assay kit (e.g., Cayman Chemical) is used. The reaction is initiated by adding the diheptanoyl thio-phosphorylcholine substrate to the serum sample.
-
Incubation: The reaction mixture is incubated at 37°C for 60 minutes.
-
Measurement: The change in absorbance is measured at 405 nm using a spectrophotometer.
-
Calculation: The enzymatic activity is calculated based on the manufacturer's formula and expressed as µM/min/ml.[1]
Measurement of Platelet Aggregation
Principle: Platelet aggregation is measured by monitoring the change in light transmittance through a platelet-rich plasma (PRP) suspension upon the addition of an agonist.
Procedure:
-
PRP Preparation: Human blood is collected in 3.2% tri-sodium citrate (B86180) and centrifuged at 200 × g for 15 minutes to obtain platelet-rich plasma (PRP). Platelet count is confirmed to be within the normal range.
-
Assay Setup: 100 µl of PRP is placed in a 96-well plate.
-
Agonist Addition: Various concentrations of 9-ONA or a known platelet agonist (e.g., 1 µM/L arachidonic acid) are added to the wells.
-
Measurement: The plate is vigorously shaken at 37°C in a microplate reader. The change in absorbance at 595 nm is monitored every 15 seconds for 15 minutes.[1]
-
Data Analysis: The rate and extent of platelet aggregation are determined from the change in absorbance over time.
Assay of Acetyl-CoA Carboxylase (ACC) Activity
Principle: A common method involves a coupled enzyme assay where the product of the ACC reaction, malonyl-CoA, is used in a subsequent reaction that can be monitored spectrophotometrically.
General Procedure:
-
Enzyme Source: Liver homogenates or purified ACC enzyme can be used.
-
Reaction Mixture: The assay mixture typically contains acetyl-CoA, ATP, and bicarbonate.
-
Inhibitor Addition: 9-ONA would be added at various concentrations to determine its inhibitory effect.
-
Coupled Reaction: The formation of malonyl-CoA is coupled to the oxidation of NADPH by malonyl-CoA reductase, which can be monitored by the decrease in absorbance at 340 nm.[11][12]
-
Data Analysis: The rate of NADPH oxidation is proportional to the ACC activity. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the 9-ONA concentration.
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the biological effects of 9-ONA.
Conclusion and Future Directions
This compound is a biologically active lipid peroxidation product with significant implications for cardiovascular health and hepatic metabolism. Its ability to induce platelet aggregation through the activation of the arachidonate cascade highlights its potential role in thrombotic events. Furthermore, its regulation of key enzymes in lipid metabolism suggests a broader role in metabolic homeostasis.
Future research should focus on several key areas:
-
Elucidating the direct interaction with PPARs: Determining the binding affinity and activation potential of 9-ONA for different PPAR isoforms is crucial for understanding its full spectrum of biological activity.
-
Defining precise inhibitory/activatory concentrations: Establishing IC50 and EC50 values for its effects on key enzymes will provide a more quantitative understanding of its potency.
-
Investigating therapeutic potential: The dual role of 9-ONA in platelet aggregation and lipid metabolism presents a complex profile. Further studies are needed to explore whether targeting the 9-ONA pathway could be a viable therapeutic strategy for cardiovascular or metabolic diseases.
-
Exploring other signaling pathways: Investigating potential interactions of 9-ONA with other signaling pathways beyond the arachidonate cascade will provide a more complete picture of its cellular effects.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the core biological significance of this compound and to guide future investigations into this intriguing molecule.
References
- 1. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of 9-Oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid (9-ONA) is a nine-carbon aldehydic acid that has garnered significant scientific interest due to its roles in various physiological and pathological processes. Endogenously, it is a product of lipid peroxidation and can also be synthesized through specific enzymatic pathways. This technical guide provides an in-depth overview of the core aspects of 9-ONA's endogenous synthesis, its signaling roles, and detailed experimental protocols for its study.
Biosynthesis of this compound
The endogenous synthesis of 9-ONA primarily occurs through two distinct pathways, originating from the unsaturated fatty acids, linoleic acid and oleic acid.
Pathway from Linoleic Acid
This pathway involves the enzymatic conversion of linoleic acid, a common polyunsaturated fatty acid, through a two-step process.
-
Oxygenation by 9S-Lipoxygenase (9-LOX): 9-LOX catalyzes the insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).
-
Cleavage by 9/13-Hydroperoxide Lyase (HPL): The unstable intermediate, 9S-HPODE, is then cleaved by HPL to yield this compound and a C9 volatile compound.[1][2]
A biotechnological approach using this pathway has reported a yield of up to 73% for 9-ONA synthesis.[3]
Pathway from Oleic Acid
A multi-enzyme cascade can convert oleic acid, a monounsaturated fatty acid, into 9-ONA. This pathway involves a series of oxidation and hydrolysis steps.[3][4]
-
Hydration: Oleic acid is first hydrated to 10-hydroxyoctadecanoic acid.
-
Oxidation: A long-chain secondary alcohol dehydrogenase oxidizes the hydroxyl group to a ketone.
-
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase introduces an oxygen atom adjacent to the carbonyl group, forming an ester.
-
Hydrolysis: A lipase (B570770) or esterase hydrolyzes the ester, yielding 9-hydroxynonanoic acid.
-
Final Oxidation: An alcohol dehydrogenase oxidizes 9-hydroxynonanoic acid to this compound.
Signaling Pathways of this compound
9-ONA is not merely a metabolic byproduct but also an active signaling molecule, most notably as an initiator of the arachidonate (B1239269) cascade.
Activation of Phospholipase A2 (PLA2)
9-ONA has been shown to stimulate the activity of phospholipase A2 (PLA2).[5][6] PLA2 is a key enzyme that hydrolyzes phospholipids, releasing arachidonic acid from the cell membrane.
The Arachidonate Cascade and Thromboxane (B8750289) A2 (TxA2) Production
The release of arachidonic acid initiates the arachidonate cascade. Arachidonic acid is converted by cyclooxygenase (COX) enzymes to prostaglandin (B15479496) H2, which is then metabolized by thromboxane synthase to produce thromboxane A2 (TxA2).[5][7] TxA2 is a potent vasoconstrictor and a powerful activator of platelet aggregation.[8][9] The activation of this pathway by 9-ONA implicates it in processes such as thrombosis and inflammation.
Quantitative Data
The following tables summarize the available quantitative data related to the synthesis and activity of this compound.
| Parameter | Value | Reference |
| Enzymatic Synthesis | ||
| 9-ONA Yield from Linoleic Acid | 73% | [3] |
| Biological Activity | ||
| 9-ONA concentration to stimulate PLA2 activity | 3 µM and 9 µM | [5][6] |
| Increase in TxB2 production with 3 µM 9-ONA | From 61 ± 18 ng/L to 822 ± 38 ng/L | [5][6] |
| Increase in TxB2 production with 9 µM 9-ONA | From 61 ± 18 ng/L to 967 ± 72 ng/L | [5][6] |
| Enzyme Kinetics | ||
| CsLOX1 (a 9/13-lipoxygenase) | ||
| Km for Linoleic Acid | 141.12 µM | [10] |
| Vmax for Linoleic Acid | 26.72 s⁻¹ µM⁻¹ | [10] |
| Km for Linolenic Acid | 32.89 µM | [10] |
| Vmax for Linolenic Acid | 38.55 s⁻¹ µM⁻¹ | [10] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound from Linoleic Acid
This protocol is adapted from a method that has been shown to achieve high yields.[3][6]
Materials:
-
Linoleic acid
-
9S-Lipoxygenase (e.g., from Solanum tuberosum)
-
9/13-Hydroperoxide lyase (e.g., from Cucumis melo)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH can be optimized for each enzyme, typically around 6.5-7.5 for LOX and slightly acidic for HPL)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Stirring plate and stir bar
-
pH meter
Procedure:
-
Step 1: Lipoxygenase Reaction a. Prepare a solution of linoleic acid in the reaction buffer. Ensure adequate mixing to disperse the substrate. b. Add 9S-lipoxygenase to the reaction mixture. c. Incubate at an optimal temperature (e.g., 25°C) with constant stirring and aeration to provide sufficient oxygen. d. Monitor the formation of the 9S-HPODE intermediate using an appropriate method, such as HPLC.
-
Step 2: Hydroperoxide Lyase Reaction a. Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimum for hydroperoxide lyase (e.g., pH 6.0-6.5). b. Add 9/13-hydroperoxide lyase to the reaction mixture. c. Incubate for a short duration (the HPL reaction is typically fast). d. Stop the reaction by acidifying the mixture (e.g., with 1 M HCl).
-
Extraction and Purification a. Extract the this compound from the reaction mixture using an organic solvent. b. The organic phase can be dried and the product purified using techniques like silica (B1680970) gel chromatography.
Protocol 2: General Procedure for Extraction and Quantification of this compound from Biological Samples (e.g., Plasma)
This protocol provides a general workflow for the analysis of 9-ONA. Optimization for specific sample types and instrumentation is recommended.
Materials:
-
Biological sample (e.g., plasma)
-
Internal standard (e.g., a deuterated analog of 9-ONA)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)
-
Derivatization agent (for GC-MS analysis, e.g., PFBBr or BSTFA)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation a. To a known volume of the biological sample, add the internal standard. b. Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins. c. Collect the supernatant.
-
Extraction a. Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent. b. Separate the organic phase and evaporate it to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS) a. Reconstitute the dried extract in a suitable solvent and add the derivatization agent. b. Incubate at the recommended temperature and time to ensure complete derivatization.
-
Analysis a. HPLC-MS/MS: Reconstitute the dried extract in a mobile phase-compatible solvent and inject it into the HPLC-MS/MS system. Use a suitable C18 column for separation. b. GC-MS: Inject the derivatized sample into the GC-MS system. Use a capillary column appropriate for fatty acid analysis.
-
Quantification a. Create a calibration curve using known concentrations of a 9-ONA standard. b. Quantify the amount of 9-ONA in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Visualizations
Biosynthetic Pathways of this compound
Caption: Overview of the two primary enzymatic pathways for the endogenous synthesis of this compound.
Signaling Pathway of this compound
Caption: The signaling pathway initiated by 9-ONA, leading to platelet aggregation and vasoconstriction.
Experimental Workflow for 9-ONA Analysis
Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Differential expression pattern of an acidic 9/13-lipoxygenase in flower opening and senescence and in leaf response to phloem feeders in the tea plant - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the 9-Oxononanoic Acid Metabolic Pathway
This technical guide provides a comprehensive overview of the metabolic pathway of this compound (9-ONA), a significant bioactive lipid derived from the oxidation of polyunsaturated fatty acids. This document details its biosynthesis, downstream metabolic fate, and its crucial role in cellular signaling. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Introduction to this compound
This compound, also known as azelaaldehydic acid, is a nine-carbon ω-oxo fatty acid. It is primarily recognized as a major, relatively stable product of lipid peroxidation, particularly from the autoxidation of linoleic acid.[1][2][3][4][5] Its structure, featuring both a terminal carboxylic acid and an aldehyde group, imparts significant biological reactivity.[6] Emerging research has identified 9-ONA not merely as a marker of oxidative stress but as an active signaling molecule with physiological and pathological implications, particularly in lipid metabolism and inflammatory pathways.[2][7][8]
The Metabolic Lifecycle of this compound
The metabolic pathway of 9-ONA encompasses its formation from precursor fatty acids and its subsequent conversion into other bioactive molecules.
Biosynthesis of this compound
There are two primary routes for the biosynthesis of 9-ONA:
2.1.1. From Linoleic Acid via Lipid Peroxidation: The most prominent formation pathway begins with linoleic acid, the most abundant polyunsaturated fatty acid in human plasma membrane phospholipids.[1][2] This pathway can be initiated by reactive oxygen species (ROS) or catalyzed enzymatically.[1][2]
-
Oxygenation: The cascade is initiated by a lipoxygenase (LOX), specifically a 9S-lipoxygenase, which catalyzes the insertion of molecular oxygen into linoleic acid.[9][10] This radical-mediated reaction forms the unstable intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[9][10]
-
Cleavage: The 9S-HPODE intermediate is then rapidly cleaved by a 9/13-hydroperoxide lyase (HPL).[9][10] This cleavage reaction yields this compound and other by-products known as green leaf volatiles.[9]
This bienzymatic, two-step process has been established as a viable biotechnological route for producing 9-ONA as a precursor for biopolymers.[9][10]
2.1.2. From Oleic Acid: An alternative biosynthetic route starts from the monounsaturated fatty acid, oleic acid. This multi-step enzymatic pathway is a key part of the biosynthesis of 9-aminononanoic acid, with 9-ONA as a critical intermediate.[7]
-
Hydration & Oxidation: Oleic acid is first hydrated and then oxidized to form 10-oxooctadecanoic acid.[7]
-
Baeyer-Villiger Oxidation & Hydrolysis: A monooxygenase and subsequent hydrolysis yield 9-hydroxynonanoic acid.[7]
-
Final Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized by an alcohol dehydrogenase to produce this compound.[7]
Downstream Metabolic Pathways
Once formed, this compound can be further metabolized:
-
Oxidation to Azelaic Acid: Endogenous redox enzymes, such as aldehyde dehydrogenases, can oxidize the terminal aldehyde group of 9-ONA to a carboxylic acid, forming azelaic acid (1,9-nonanedioic acid).[11][12][13] This dicarboxylic acid is a valuable monomer for the production of biopolyesters and polyamides.[13]
-
Transamination to 9-Aminononanoic Acid: An ω-transaminase can catalyze the transfer of an amino group to 9-ONA, converting it into 9-aminononanoic acid.[7] This omega-amino fatty acid is a monomer used in the synthesis of Nylon-9.[7]
Signaling Roles and Physiological Effects
9-ONA is an active signaling molecule that modulates key cellular processes, particularly those related to inflammation and lipid metabolism.
Induction of the Arachidonate (B1239269) Cascade
A primary signaling function of 9-ONA is the initiation of the arachidonate cascade, a critical pathway in inflammation and thrombosis.[1][2]
-
PLA₂ Activation: 9-ONA stimulates the activity of phospholipase A₂ (PLA₂), the key enzyme that initiates the cascade.[1][2][14]
-
Arachidonic Acid Release: Activated PLA₂ hydrolyzes membrane phospholipids, releasing arachidonic acid.[1][2]
-
Eicosanoid Production: The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids. A key product is Thromboxane (B8750289) A₂ (TxA₂), a potent mediator of platelet aggregation and vasoconstriction.[1][2][7] The stable metabolite of TxA₂, Thromboxane B₂ (TxB₂), is often measured as an indicator of this pathway's activation.[1][3][14]
-
Platelet Aggregation: By inducing TxA₂ production, 9-ONA dose-dependently promotes platelet aggregation, linking lipid peroxidation directly to atherothrombotic events.[1][2][14]
References
- 1. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of orally administered this compound on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|Cas# 2553-17-5 [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-thrombotic Role of 9-Oxononanoic Acid: A Technical Guide to its Impact on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of 9-oxononanoic acid (9-ONA) in platelet aggregation. 9-ONA, a stable lipid peroxidation product, has been identified as a significant inducer of platelet activation, playing a crucial role in the thrombotic processes associated with various cardiovascular diseases. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the involved signaling pathways and experimental workflows.
Executive Summary
This compound is a product of the peroxidation of polyunsaturated fatty acids, such as linoleic acid. Emerging research has demonstrated that 9-ONA is not merely a byproduct of oxidative stress but an active signaling molecule that can initiate the arachidonate (B1239269) cascade. By stimulating phospholipase A₂ (PLA₂), 9-ONA triggers the release of arachidonic acid, which is subsequently converted to thromboxane (B8750289) A₂ (TxA₂), a potent agonist of platelet aggregation.[1][2][3][4][5] This guide will explore the intricacies of this pathway and its implications for thrombosis and cardiovascular disease.
Mechanism of Action: The Arachidonate Cascade
The primary mechanism by which 9-ONA induces platelet aggregation is through the activation of the arachidonic acid cascade.[1][2][6][7][8] This multi-step signaling pathway is initiated by the stimulation of phospholipase A₂ (PLA₂), the key enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.[1][2][3][4][5]
Once liberated, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to form prostaglandin (B15479496) H₂ (PGH₂). PGH₂ is then converted by thromboxane synthase into thromboxane A₂ (TxA₂).[1][7] TxA₂ is a highly unstable but potent vasoconstrictor and platelet agonist. It binds to thromboxane receptors on the surface of platelets, initiating a cascade of intracellular events that lead to platelet shape change, degranulation, and ultimately, aggregation.[9][10][11] This process is central to the formation of a thrombus at sites of vascular injury.[12]
Quantitative Data on 9-ONA-Induced Platelet Aggregation
Studies have demonstrated a dose-dependent effect of 9-ONA on platelet aggregation. The following table summarizes the key quantitative findings from the available literature.
| Compound | Concentration | Effect on Platelet Aggregation | Reference |
| This compound (9-ONA) | 3 µM/L | Induced platelet aggregation similar to that of 1 µM/L arachidonic acid. | [1] |
| This compound (9-ONA) | Dose-dependent | Induces platelet aggregation in a dose-dependent manner. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 9-ONA and platelet aggregation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for measuring platelet aggregation in vitro.[13][14][15][16]
Materials:
-
Freshly drawn human blood
-
3.8% tri-sodium citrate (B86180) (anticoagulant)
-
This compound (9-ONA)
-
Platelet aggregation inducers (e.g., collagen, ADP, arachidonic acid)
-
Optical aggregometer
-
Centrifuge
-
Pipettes and cuvettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood in tubes containing 3.8% tri-sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 140 x g for 10 minutes at room temperature to obtain PRP.[13]
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 700 x g for 20 minutes at room temperature to obtain PPP.[13]
-
The PPP is used to set the baseline (100% aggregation) in the aggregometer.
-
-
Aggregation Measurement:
-
Place 500 µL of PPP in a comparison cuvette in the aggregometer.
-
Add 500 µL of PRP to a test cuvette with a magnetic stirrer and incubate for 2 minutes at 37°C.[13]
-
Add the desired concentration of 9-ONA or another platelet agonist to the PRP cuvette.
-
Record the change in light transmission for 5-6 minutes. Platelet aggregation is measured as the percentage increase in light transmission relative to the PPP baseline.[13]
-
Measurement of Thromboxane B₂ (TxB₂) Production
This protocol measures the production of TxB₂, the stable metabolite of TxA₂, as an indicator of the arachidonate cascade activation.[1]
Materials:
-
Fresh human blood
-
This compound (9-ONA)
-
Enzyme-linked immunosorbent assay (ELISA) kit for TxB₂
-
Centrifuge
-
Incubator
Procedure:
-
Sample Preparation:
-
Incubate fresh human blood with varying concentrations of 9-ONA at 37°C.
-
At specified time points, stop the reaction and centrifuge the blood to obtain plasma.
-
-
TxB₂ Measurement:
-
Use a commercial ELISA kit to quantify the concentration of TxB₂ in the plasma samples according to the manufacturer's instructions.
-
The results will indicate the level of TxA₂ production induced by 9-ONA.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key processes described in this guide.
Signaling Pathway of 9-ONA-Induced Platelet Aggregation
Experimental Workflow for Platelet Aggregation Assay
Conclusion and Future Directions
This compound is a biologically active molecule that plays a significant role in promoting platelet aggregation through the activation of the arachidonate cascade. Understanding its mechanism of action provides valuable insights into the pathophysiology of thrombotic diseases. For researchers and drug development professionals, 9-ONA represents a potential target for novel anti-platelet therapies. Future research should focus on elucidating the specific interactions between 9-ONA and PLA₂, as well as exploring the in vivo effects of 9-ONA on thrombus formation in various disease models. Further investigation into the potential of inhibiting 9-ONA production or its downstream effects could lead to the development of new strategies for the prevention and treatment of cardiovascular diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The key contribution of platelet and vascular arachidonic acid metabolism to the pathophysiology of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Characteristics of Platelets - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 14. Assay of platelet aggregation [bio-protocol.org]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Stimulatory Effect of 9-Oxononanoic Acid on Phospholipase A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid (9-ONA) is a significant aldehyde product generated from the peroxidation of polyunsaturated fatty acids, such as linoleic acid, which are abundant in cellular membranes.[1][2] Emerging research has identified 9-ONA not as an inhibitor, but as a potent stimulator of phospholipase A2 (PLA2), a key enzyme in the arachidonate (B1239269) cascade.[1][3] This activation of PLA2 initiates a signaling cascade with profound physiological consequences, including the production of pro-inflammatory and thrombogenic eicosanoids. This technical guide provides an in-depth analysis of the stimulatory effect of 9-ONA on PLA2, presenting quantitative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.
Data Presentation: Quantitative Effects of this compound on Phospholipase A2 Activity and Thromboxane (B8750289) B2 Production
The stimulatory effect of this compound on phospholipase A2 has been quantified in studies using human blood. The following tables summarize the key findings, demonstrating a dose-dependent increase in both PLA2 activity and the production of thromboxane B2 (TxB2), a stable metabolite of the potent platelet agonist thromboxane A2 (TxA2).
Table 1: Effect of Exogenous this compound on PLA2 Activity and Thromboxane B2 Production in Human Blood Under Nitrogen Atmosphere
| 9-ONA Concentration (µM) | PLA2 Activity (µM/min/ml) | TxB2 Production (ng/L) |
| 0 (Control) | 11.43 ± 0.22 | 61 ± 18 |
| 3 | 12.23 ± 0.28 | 822 ± 38 |
| 9 | 13.14 ± 0.42 | 967 ± 72 |
Data sourced from a study on human blood incubated under a nitrogen atmosphere to prevent endogenous lipid peroxidation.[1]
Table 2: Percentage Increase in PLA2 Activity and Thromboxane B2 Production with 3 µM this compound
| Parameter | Control (without 9-ONA) | 3 µM 9-ONA | Percentage Increase |
| PLA2 Activity (nM/min/ml) | 11.6 ± 0.2 | 12.9 ± 0.6 | ~10% |
| TxB2 Production (ng/L) | 588 ± 27 | 904 ± 36 | ~50% |
This data represents the effect of a physiologically relevant concentration of 9-ONA, similar to that found in blood exposed to the atmosphere for 40 minutes.[2]
Signaling Pathway: this compound-Induced Arachidonate Cascade
This compound acts as a primary inducer of the arachidonate cascade by stimulating the enzymatic activity of phospholipase A2. This initiates a series of events leading to the production of thromboxane A2 and subsequent platelet aggregation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on phospholipase A2.
Preparation of Blood Samples and Incubation with this compound
-
Objective: To treat fresh human blood with synthesized 9-ONA to measure its direct effect on PLA2 activity and TxB2 production.
-
Procedure:
-
Draw fresh human blood into appropriate collection tubes.
-
For experiments preventing endogenous lipid peroxidation, place the blood under a nitrogen atmosphere.
-
Prepare stock solutions of organically synthesized this compound.
-
Add various concentrations of 9-ONA to 1 ml aliquots of fresh human blood.
-
Incubate the mixtures at 37°C for 10 minutes.
-
Centrifuge the incubated blood at 3000 x g for 3 minutes at 4°C.
-
Collect the serum (supernatant) for analysis of PLA2 activity and TxB2 levels.[1]
-
Determination of Phospholipase A2 Activity
-
Objective: To quantify the enzymatic activity of PLA2 in serum samples.
-
Methodology: A colorimetric assay using a commercial kit (e.g., Cayman Chemical) is employed.[1]
-
Procedure:
-
Use 50 µl of the collected serum for the assay.
-
Initiate the enzymatic reaction by adding the substrate, diheptanoyl thio-phosphorylcholine. The PLA2 in the serum will cleave the substrate, releasing a free thiol.
-
The free thiol reacts with a colorimetric reagent (such as DTNB), producing a colored product.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Read the change in absorbance at 405 nm using a spectrophotometer.
-
Calculate the enzymatic activity in µM/min/ml based on the manufacturer's provided formula.[1]
-
Measurement of Thromboxane B2 Levels
-
Objective: To measure the concentration of TxB2, a stable metabolite of TxA2, in serum.
-
Methodology: An enzyme immunoassay (EIA) using a commercial kit (e.g., Cayman Chemical) is utilized.[1]
-
Procedure:
-
Use 50 µl of the collected serum for the assay.
-
Perform the enzyme immunoassay according to the manufacturer's instructions. This typically involves a competitive binding assay where TxB2 in the sample competes with a fixed amount of enzyme-labeled TxB2 for binding to a limited number of antibody sites.
-
After incubation and washing steps, add a substrate for the enzyme, and the resulting color development is inversely proportional to the amount of TxB2 in the sample.
-
Read the absorbance on a plate reader and calculate the TxB2 concentration based on a standard curve.
-
Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of 9-ONA in biological samples. While the primary source does not provide a detailed protocol, a general method can be outlined based on standard procedures for similar analytes.
-
Procedure:
-
Sample Preparation:
-
To the remaining serum or plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the lipids, including 9-ONA.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for separating medium-chain fatty acids and their derivatives.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and an acid (e.g., formic acid or acetic acid) to ensure proper ionization and peak shape.
-
Detection: UV detection at a wavelength appropriate for the carbonyl group of 9-ONA (around 210-220 nm).
-
Quantification: Compare the peak area of 9-ONA in the sample to a standard curve generated with known concentrations of a 9-ONA standard.
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effects of this compound on phospholipase A2 activity in human blood.
Conclusion
The evidence strongly indicates that this compound, a product of lipid peroxidation, functions as a significant stimulator of phospholipase A2 activity. This action initiates the arachidonate cascade, leading to the production of potent signaling molecules like thromboxane A2, which in turn promotes platelet aggregation. This pathway may represent a crucial link between oxidative stress and the pathogenesis of thrombotic diseases. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important signaling pathway and explore potential therapeutic interventions targeting the interplay between lipid peroxidation products and phospholipase A2.
References
- 1. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 9-Oxononanoic Acid in Stimulating Thromboxane A2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 9-Oxononanoic acid (9-ONA) in the production of thromboxane (B8750289) A2 (TxA2). 9-ONA, a lipid peroxidation product, has been identified as a key initiator of the arachidonate (B1239269) cascade, leading to increased TxA2 synthesis and subsequent physiological effects, such as platelet aggregation. This document summarizes the current understanding of the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental protocols for the investigation of these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Thromboxane A2 (TxA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including hemostasis, thrombosis, and inflammation. The production of TxA2 is tightly regulated, and its dysregulation is implicated in cardiovascular diseases such as myocardial infarction and stroke.
This compound (9-ONA) is a naturally occurring short-chain fatty acid that is a major product of lipid peroxidation. Recent studies have elucidated a significant role for 9-ONA in stimulating the synthesis of TxA2. This guide will explore the mechanisms underlying this stimulation and provide the necessary technical details for its study.
Signaling Pathway of this compound-Induced Thromboxane A2 Production
This compound initiates a signaling cascade that culminates in the production of Thromboxane A2. The key steps in this pathway are outlined below.[1][2]
As depicted in Figure 1, 9-ONA stimulates the activity of Phospholipase A2 (PLA2).[1][2] This enzyme then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is subsequently converted to Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, Thromboxane A2 Synthase (TXAS) converts PGH2 into the biologically active Thromboxane A2.
Quantitative Data
The stimulatory effect of this compound on Phospholipase A2 activity and subsequent Thromboxane A2 production has been quantified in human blood. The following tables summarize the dose-dependent effects observed in key experiments.
Table 1: Effect of this compound on Phospholipase A2 Activity and Thromboxane B2 Production in Human Blood
| 9-ONA Concentration (µM) | PLA2 Activity (µmol/min/mL) | Thromboxane B2 (TxB2) Production (pg/mL) |
| 0 (Control) | 11.43 ± 0.22 | 61 ± 18 |
| 3 | 12.23 ± 0.28 | 822 ± 38 |
| 9 | 13.14 ± 0.42 | 967 ± 72 |
Data presented as mean ± standard deviation. Thromboxane B2 is the stable, inactive metabolite of Thromboxane A2 and is used for its quantification.
Table 2: Dose-Dependent Effect of this compound on Platelet Aggregation
| 9-ONA Concentration (µM) | Platelet Aggregation (% of control) |
| 0 (Control) | 0 |
| 1 | ~20 |
| 3 | ~45 |
| 10 | ~80 |
Approximate values are extrapolated from graphical data.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Ren et al. (2013).
Measurement of Phospholipase A2 (PLA2) Activity
This protocol describes a colorimetric method to determine PLA2 activity in serum samples.
Materials:
-
Human blood samples
-
This compound (9-ONA)
-
Centrifuge
-
PLA2 activity assay kit (e.g., Cayman Chemical)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect fresh human blood.
-
Incubate 1 mL of blood with varying concentrations of 9-ONA (e.g., 0, 3, 9 µM) at 37°C for 10 minutes.
-
Centrifuge the samples at 3,000 x g for 3 minutes at 4°C to separate the serum.
-
-
PLA2 Assay:
-
Perform the PLA2 activity assay on the serum samples according to the manufacturer's instructions of the commercial kit.
-
The assay typically involves the use of a specific substrate for PLA2 that releases a chromogen upon cleavage.
-
Measure the absorbance of the resulting color at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the PLA2 activity (e.g., in µmol/min/mL) based on the change in absorbance over time, using a standard curve if required by the kit.
-
Measurement of Thromboxane B2 (TxB2) Production
This protocol outlines the quantification of TxB2, the stable metabolite of TxA2, in serum using an enzyme immunoassay (EIA).
Materials:
-
Serum samples (prepared as in section 4.1)
-
Thromboxane B2 EIA kit (e.g., Cayman Chemical)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Use the same serum samples prepared for the PLA2 activity measurement.
-
-
TxB2 EIA:
-
Perform the EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where TxB2 in the sample competes with a fixed amount of enzyme-labeled TxB2 for binding to a limited number of antibody-coated wells.
-
After incubation and washing steps, a substrate is added, and the resulting color is measured. The intensity of the color is inversely proportional to the amount of TxB2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of TxB2.
-
Determine the concentration of TxB2 in the samples by comparing their absorbance values to the standard curve.
-
Platelet Aggregation Assay
This protocol describes a method to measure platelet aggregation in platelet-rich plasma (PRP) induced by 9-ONA.
Materials:
-
Fresh human blood collected in 3.2% sodium citrate
-
Centrifuge
-
Platelet-rich plasma (PRP)
-
This compound (9-ONA)
-
Microplate reader with shaking capabilities
Procedure:
-
PRP Preparation:
-
Centrifuge the citrated human blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Aggregation Assay:
-
Add 100 µL of PRP to the wells of a 96-well plate.
-
Add varying concentrations of 9-ONA to the wells.
-
Place the plate in a microplate reader and incubate at 37°C with vigorous shaking.
-
Monitor the change in absorbance at 595 nm every 15 seconds for 15 minutes. Platelet aggregation causes an increase in light transmittance, which is measured as a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation relative to a control (e.g., a known platelet agonist like arachidonic acid or a vehicle control).
-
Conclusion
This compound is a significant endogenous signaling molecule that stimulates the production of thromboxane A2 by activating phospholipase A2. This action initiates the arachidonate cascade, leading to a dose-dependent increase in TxA2 levels and subsequent platelet aggregation. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and professionals investigating the roles of lipid peroxidation products in cardiovascular physiology and pathology. A thorough understanding of these pathways is critical for the development of novel therapeutic strategies targeting diseases associated with aberrant TxA2 production.
References
9-Oxononanoic Acid: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
An exploration of the multifaceted roles of 9-oxononanoic acid across diverse biological species, from its origins as a lipid peroxidation product to its function as a signaling molecule in immunity and disease.
Introduction
This compound (9-ONA), a nine-carbon saturated aldehyde-containing fatty acid, is a molecule of burgeoning interest in the scientific community. Arising from the oxidative cleavage of polyunsaturated fatty acids, 9-ONA is not merely a byproduct of cellular damage but an active participant in a range of biological processes across different kingdoms of life. In mammals, it is implicated in thrombosis and metabolic regulation, while in plants, it serves as a key signaling molecule in defense against pathogens. This technical guide provides a comprehensive overview of the current understanding of 9-ONA, focusing on its presence, biosynthesis, and physiological roles in various biological species. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing molecule.
Biosynthesis of this compound
The primary route for the formation of this compound in biological systems is through the oxidative cleavage of linoleic acid, a ubiquitous polyunsaturated fatty acid. This process can occur both enzymatically and non-enzymatically.
In plants, the biosynthesis of 9-ONA is a well-defined enzymatic cascade. The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves 9-HPODE to yield this compound and other products.[1][2]
In mammals, 9-ONA is primarily considered a product of lipid peroxidation, a non-enzymatic process initiated by reactive oxygen species (ROS).[3][4][5] ROS attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides which then decompose into a variety of products, including 9-ONA.
This compound in Mammalian Systems
In mammalian biology, this compound is increasingly recognized for its role in signaling pathways related to oxidative stress and cardiovascular health.
Role in Platelet Aggregation and Thrombosis
Research has demonstrated that 9-ONA can act as a signaling molecule in human blood, where it stimulates the activity of phospholipase A2 (PLA2).[3][4][5] The activation of PLA2 initiates the arachidonate (B1239269) cascade, leading to the production of thromboxane (B8750289) A2 (TxA2), a potent inducer of platelet aggregation.[3][4][5] This suggests that elevated levels of 9-ONA, potentially resulting from oxidative stress, could contribute to a prothrombotic state and play a role in the pathogenesis of cardiovascular diseases such as atherosclerosis.[3]
Effects on Hepatic Lipid Metabolism
Studies in rats have shown that oral administration of this compound can influence lipid metabolism in the liver. It has been observed to decrease the de novo synthesis of fatty acids by inhibiting the enzyme acetyl-CoA carboxylase. This effect is thought to be mediated by the accumulation of long-chain acyl-CoA.
Quantitative Data in Mammalian Systems
While precise endogenous concentrations of 9-ONA in healthy versus diseased human tissues are not extensively documented, in vitro studies provide some quantitative insights into its biological activity.
| Biological System | Parameter | Condition | Concentration/Effect | Citation |
| Human Blood | PLA2 Activity | Control | 11.6 ± 0.2 nM/min/ml | [3][4] |
| + 3 µM 9-ONA | 12.9 ± 0.6 nM/min/ml (~10% increase) | [3][4] | ||
| + 9 µM 9-ONA | 13.14 ± 0.42 M/min/ml | [4] | ||
| Thromboxane B2 (TxB2) Level | Control | 588 ± 27 ng/L | [3][4] | |
| + 3 µM 9-ONA | 904 ± 36 ng/L (~50% increase) | [3][4] | ||
| + 9 µM 9-ONA | 967 ± 72 ng/L | [4] |
This compound in Plants
In the plant kingdom, this compound is a key intermediate in a critical defense pathway known as Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance to secondary infections that is activated throughout the plant following an initial localized pathogen attack.
Role in Systemic Acquired Resistance (SAR)
9-ONA serves as a precursor to azelaic acid, another important signaling molecule in SAR.[1][2][6] Following its synthesis from linoleic acid via the LOX and HPL pathway, 9-ONA is believed to be oxidized to form azelaic acid. Both 9-ONA and azelaic acid can act as mobile signals, traveling from the site of infection to distal parts of the plant to prime the tissues for a more rapid and robust defense response upon subsequent pathogen challenge. The accumulation of these molecules is associated with the activation of defense-related genes.
Quantitative Data in Plant Systems
Direct quantification of this compound in plant tissues following pathogen infection is an active area of research. However, studies in Arabidopsis thaliana have shown that the application of exogenous 9-ONA can induce SAR.
| Biological System | Parameter | Condition | Observation | Citation |
| Arabidopsis thaliana | Systemic Acquired Resistance | Exogenous application of 9-ONA | Induction of SAR in systemic, untreated leaves | [1][6] |
| Accumulation post-infection | Infection with Pseudomonas syringae | Accumulation of 9-ONA and azelaic acid is associated with SAR | [1][6] |
This compound in Other Biological Species
Information on the specific roles of this compound in insects and marine organisms is limited. However, based on the broader understanding of oxylipins (oxidized fatty acids) in these organisms, we can infer potential functions.
Insects
Insects possess an innate immune system that relies on both cellular and humoral responses. Oxylipins, including those derived from the lipoxygenase pathway, are known to be involved in modulating these immune responses. It is plausible that 9-ONA, or similar oxylipins, could play a role in insect immunity, potentially acting as signaling molecules in response to infection or wounding. Further research is needed to investigate the presence and function of 9-ONA in insect hemolymph and tissues.
Marine Organisms
Marine invertebrates and algae are known to produce a diverse array of oxylipins, which are involved in chemical defense, signaling, and responses to environmental stress. Lipid peroxidation is a common consequence of stressors such as pollution and changes in temperature in marine environments. Therefore, it is likely that 9-ONA is formed in marine organisms as a product of oxidative stress. These molecules could potentially act as indicators of environmental stress or as signaling molecules in interactions between different marine species.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the derivatization and quantification of this compound in biological samples.
1. Sample Preparation and Extraction:
-
For plasma or serum: To 100 µL of sample, add an internal standard (e.g., deuterated this compound) and precipitate proteins with 400 µL of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For tissue samples: Homogenize a known weight of tissue in a suitable solvent (e.g., methanol/water). Add an internal standard. Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or ethyl acetate.
-
For plant material: Freeze-dry and grind the tissue to a fine powder. Extract with a solvent mixture such as methanol/chloroform/water. Add an internal standard.
2. Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 9-ONA.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS derivative of 9-ONA and the internal standard.
-
4. Quantification:
-
Generate a calibration curve using standard solutions of 9-ONA derivatized in the same manner as the samples.
-
Quantify the amount of 9-ONA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the sensitive and specific quantification of 9-ONA in biological matrices.
1. Sample Preparation:
-
Follow the same extraction procedure as described for GC-MS analysis, including the addition of an appropriate internal standard (e.g., ¹³C-labeled this compound).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 9-ONA from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for 9-ONA and the internal standard by infusing standard solutions. A likely precursor ion would be [M-H]⁻.
-
3. Quantification:
-
Prepare a calibration curve by analyzing standard solutions of 9-ONA.
-
Quantify 9-ONA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
Mammalian Signaling Pathway: 9-ONA and Platelet Aggregation
Caption: 9-ONA induced platelet aggregation pathway in mammals.
Plant Signaling Pathway: 9-ONA in Systemic Acquired Resistance (SAR)
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of phospholipase A2 by 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
9-Oxononanoic Acid: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid, also known as azelaaldehydic acid, is a C9 oxo-fatty acid that is a product of lipid peroxidation of unsaturated fatty acids like linoleic acid.[1][2] Its presence in biological systems and potential physiological effects have prompted investigations into its safety and toxicity profile. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of toxicological data for this compound for certain endpoints, information from structurally related compounds, namely nonanoic acid and azelaic acid, has been included to provide a broader context.
Acute Toxicity
There is a lack of specific acute toxicity data for this compound. However, data from the structurally similar nonanoic acid and azelaic acid suggest a low order of acute toxicity.
| Compound | Test Species | Route | LD50 | Reference |
| Nonanoic Acid | Rat | Oral | > 2,000 mg/kg | [3] |
| Nonanoic Acid | Rat | Dermal | > 2,000 mg/kg | [3] |
| Nonanoic Acid | Mouse | Oral | 5,000 mg/kg | [4] |
| Nonanoic Acid | Rabbit | Dermal | 5,000 mg/kg | [4] |
| Azelaic Acid | Rat | Oral | > 4,000 mg/kg | |
| Azelaic Acid | Rat | Oral | > 5,000 mg/kg | [5][6] |
| Azelaic Acid | Rabbit | Dermal | > 2,000 mg/kg | [7] |
Experimental Protocols:
-
Oral LD50 (OECD 423): As described for nonanoic acid, the acute toxic class method involves the administration of the test substance to rats at defined dose levels.[3] Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.[3]
-
Dermal LD50 (OECD 402): For nonanoic acid, the test substance is applied to the shaved skin of rats or rabbits for 24 hours.[3][4] The animals are then observed for signs of toxicity and mortality over a 14-day period.[3][4]
Irritation and Sensitization
Specific data on the skin and eye irritation potential of this compound are not available. However, information from its structural analogs provides an indication of its potential effects.
| Compound | Test Species | Test | Result | Reference |
| Nonanoic Acid | Rabbit | Skin Irritation (OECD 404) | Causes severe skin burns | [3] |
| Nonanoic Acid | Rabbit | Eye Irritation | Severe eye irritation | [3] |
| Azelaic Acid | Rabbit | Skin Irritation | Mild irritant | [5] |
| Azelaic Acid | Rabbit | Eye Irritation | Mild irritant | [5] |
| Azelaic Acid | Guinea pig | Skin Sensitization (Buehler Test) | Does not cause skin sensitization | [3] |
Experimental Protocols:
-
Draize Test (Skin and Eye Irritation): This test involves applying the substance to the shaved skin or into the conjunctival sac of the eye of albino rabbits.[8][9][10][11][12][13][14] The sites are then scored for erythema, edema, and other effects at specified intervals.[8][9][10][11][12][13][14]
Genotoxicity
There are no published studies specifically investigating the genotoxicity of this compound. However, studies on nonanoic acid and azelaic acid suggest a lack of genotoxic potential.
| Compound | Test System | Test | Result | Reference |
| Nonanoic Acid | Salmonella typhimurium | Ames Test | Negative | [3] |
| Azelaic Acid | Not specified | Ames Test | Not specified |
Experimental Protocols:
-
Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations (base substitutions or frameshifts) caused by the test substance, both with and without metabolic activation.[3]
Carcinogenicity
Specific carcinogenicity studies on this compound have not been identified. Data on related compounds do not indicate a carcinogenic concern.
| Compound | Test Species | Test | Result | Reference |
| Nonanoic Acid | Mouse | Dermal Carcinogenicity Bioassay | No evidence of gross skin tumors | [15] |
| cis-9,10-Epoxystearic acid | Mouse, Rat | Skin application, subcutaneous injection | No significant increase in tumor incidence | [16] |
Experimental Protocols:
-
Dermal Carcinogenicity Bioassay: As described for nonanoic acid, this involves the repeated application of the test substance to the skin of mice over a significant portion of their lifespan, followed by histopathological examination for tumor formation.[15]
Reproductive and Developmental Toxicity
There is a lack of data on the reproductive and developmental toxicity of this compound. Some general information on short-chain fatty acids suggests a potential role in pregnancy complications, but this is not specific toxicity data.[17][18][19][20][21]
Mechanistic Toxicity
Induction of Phospholipase A2 and Thromboxane (B8750289) A2 Production
Research has shown that this compound can stimulate the activity of phospholipase A2 (PLA2), a key enzyme in the arachidonate (B1239269) cascade, leading to the production of thromboxane A2 (TXA2), a potent platelet aggregator.[1] This suggests a potential role for this compound in thrombotic events.
Experimental Protocol: Measurement of PLA2 Activity and Thromboxane B2 Production
-
Sample Preparation: Fresh human blood is incubated at 37°C to allow for autoxidation and the formation of this compound. Alternatively, synthesized this compound is added to fresh blood.[1]
-
PLA2 Activity Assay: Serum PLA2 activity is measured using a colorimetric assay kit. The assay is based on the hydrolysis of a thio-phosphatidylcholine substrate by PLA2, and the resulting free thiol is detected using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). The change in absorbance is measured spectrophotometrically.[1]
-
Thromboxane B2 (TXB2) Measurement: TXB2, a stable metabolite of TXA2, is quantified in the serum using an enzyme immunoassay (EIA) kit.[1]
Caption: Signaling pathway of this compound-induced platelet aggregation.
Effects on Hepatic Lipid Metabolism
Oral administration of this compound to rats has been shown to affect hepatic lipid metabolism. It reduces the de novo synthesis of fatty acids, decreases the activity of acetyl-CoA carboxylase, and increases the activity of carnitine palmitoyltransferase.[2]
Experimental Protocol: Study of Hepatic Lipid Metabolism in Rats
-
Animal Model: Male Wistar rats are used.[2]
-
Administration: this compound is administered orally. A control group receives a saline solution.[2]
-
Sample Collection: After a specified time (e.g., 30 hours), the rats are sacrificed, and liver and blood samples are collected.[2]
-
Biochemical Analyses:
-
De novo fatty acid synthesis: Measured by the incorporation of ³H from ³H₂O into fatty acids.[2]
-
Enzyme activities: Acetyl-CoA carboxylase and carnitine palmitoyltransferase activities are determined in liver homogenates.[2]
-
Metabolite levels: Serum levels of triacylglycerols and free fatty acids are measured.[2]
-
Caption: Effects of this compound on hepatic lipid metabolism in rats.
Summary and Conclusion
The available data on the safety and toxicity of this compound are limited for several key endpoints. Based on information from structurally related compounds, it is likely to have low acute toxicity. However, its potential for skin and eye irritation should be considered. There is currently no evidence to suggest that this compound is genotoxic or carcinogenic. The most well-defined toxicological effects are its ability to induce platelet aggregation through the activation of phospholipase A2 and subsequent thromboxane A2 production, and its impact on hepatic lipid metabolism.
Further research is needed to definitively characterize the toxicological profile of this compound, particularly in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such studies are crucial for a comprehensive risk assessment for researchers, scientists, and drug development professionals working with this compound.
References
- 1. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of orally administered this compound on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Draize test - Wikipedia [en.wikipedia.org]
- 9. escholarship.org [escholarship.org]
- 10. ecetoc.org [ecetoc.org]
- 11. criver.com [criver.com]
- 12. A critical review of the assessment of eye irritation potential using the draize rabbit eye test | Semantic Scholar [semanticscholar.org]
- 13. peta.org [peta.org]
- 14. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. canada.ca [canada.ca]
- 16. cis-9,10-Epoxystearic acid - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Short-Chain Fatty Acids Linked to Pregnancy Complications - Main Street Media of Tennessee [mainstreetmediatn.com]
- 18. urncst.com [urncst.com]
- 19. Short-Chain Fatty Acids, Maternal Microbiota and Metabolism in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Short-Chain Fatty Acids, Maternal Microbiota and Metabolism in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
9-Oxononanoic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxononanoic acid (9-ONA), a medium-chain oxo-fatty acid, is a significant product of lipid peroxidation, arising from the oxidation of unsaturated fatty acids like linoleic and oleic acid.[1][2][3] Its presence and biological activities have garnered increasing interest in the scientific community, particularly concerning its roles in cellular signaling, metabolic regulation, and as a potential biomarker for oxidative stress-related pathologies. This document provides an in-depth technical guide on this compound, summarizing its chemical properties, synthesis methodologies, biological functions, and the experimental protocols utilized in its study.
Chemical and Physical Properties
This compound, also known as azelaaldehydic acid, is a nine-carbon dicarboxylic acid with an aldehyde group at the C9 position.[4][5] It is a relatively stable aldehyde that can accumulate in biological systems under conditions of oxidative stress.[6][7]
| Property | Value | Source |
| CAS Number | 2553-17-5 | [1][2][4] |
| Molecular Formula | C9H16O3 | [2][4] |
| Molecular Weight | 172.22 g/mol | [2][4] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 181-182 °C (at 15 Torr) | [1] |
| Form | Solid | [1][2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). Practically insoluble in water. | [1][2][5] |
| pKa | 4.77 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and biotechnological routes.
Chemical Synthesis: Ozonolysis of Oleic Acid
A common laboratory-scale synthesis involves the ozonolysis of oleic acid.[3][8] This method produces this compound alongside other products like nonanoic acid, nonanal, and azelaic acid.[3][8]
Experimental Protocol: Ozonolysis of Oleic Acid
This protocol is a generalized procedure based on established ozonolysis reactions.[3][8]
-
Dissolution: Dissolve oleic acid in a suitable solvent mixture (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Ozonolysis: Cool the solution to a low temperature (typically -78°C) and bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Quenching: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to the solution and allow it to warm to room temperature. This step cleaves the ozonide to yield the desired aldehyde.
-
Purification: The resulting mixture of products can be separated and purified using column chromatography. For instance, silica (B1680970) gel chromatography with a gradient of diethyl ether in hexane (B92381) can be employed to isolate this compound.[6]
Biotechnological Synthesis: Enzymatic Cascade
A greener alternative to chemical synthesis is a two-step, one-pot enzymatic cascade using lipoxygenase and hydroperoxide lyase.[9][10] This method converts linoleic acid into this compound with high selectivity and yield.[9][10]
Experimental Protocol: Two-Step Enzymatic Synthesis from Linoleic Acid
This protocol is based on the successive addition of enzymes to improve yield.[9][10][11]
-
Step 1: Lipoxygenase Reaction
-
Prepare a reaction mixture containing linoleic acid in a suitable buffer (e.g., borate (B1201080) buffer).
-
Add 9S-lipoxygenase (from Solanum tuberosum) to the mixture.
-
Incubate at an optimal temperature (e.g., 25°C) with constant stirring and aeration to ensure sufficient oxygen supply.[11]
-
Monitor the formation of the intermediate, 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), using HPLC.[11]
-
-
Step 2: Hydroperoxide Lyase Reaction
-
Extraction and Purification
| Synthesis Method | Precursor | Key Reagents/Enzymes | Reported Yield | Source |
| Ozonolysis | Oleic Acid | Ozone, Reducing Agent (e.g., Dimethyl Sulfide) | 14 ± 2% carbon yield | [8] |
| Enzymatic Cascade | Linoleic Acid | 9S-lipoxygenase, 9/13-hydroperoxide lyase | 73% | [9][10] |
Biological Functions and Signaling Pathways
This compound exhibits significant biological activities, primarily related to lipid metabolism and cellular signaling cascades.
Induction of the Arachidonate (B1239269) Cascade and Platelet Aggregation
A key biological role of 9-ONA is its ability to induce the arachidonate cascade.[6][7] It stimulates the activity of phospholipase A₂ (PLA₂), the key enzyme that initiates this cascade by releasing arachidonic acid from membrane phospholipids.[6][7][13] This leads to the production of eicosanoids, including thromboxane (B8750289) A₂ (TxA₂), a potent agonist of platelet aggregation.[6][7][13] The stable metabolite of TxA₂, thromboxane B₂ (TxB₂), is often measured as an indicator of TxA₂ production.[6][7][13]
References
- 1. This compound | 2553-17-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
- 4. This compound | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NP-MRD: Showing NP-Card for this compound (NP0044542) [np-mrd.org]
- 6. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Oxononanoic Acid
This technical guide provides a comprehensive overview of 9-oxononanoic acid, covering its chemical identity, physicochemical properties, biological significance, and synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.
Nomenclature and Chemical Identity
The compound commonly known as this compound is systematically named This compound according to IUPAC nomenclature.[1][2][3] It is a medium-chain oxo-fatty acid, characterized by a nine-carbon aliphatic chain terminating in a carboxylic acid group at one end and an aldehyde group at the other.[1][4] This bifunctional nature makes it a molecule of significant interest in both chemical synthesis and biological systems.
Synonyms:
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 2553-17-5 | [3][5] |
| Molecular Formula | C₉H₁₆O₃ | [1][5][6] |
| Molecular Weight | 172.22 g/mol | [1][2][6] |
| Appearance | Solid | [5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol; Practically insoluble in water. | [5][8] |
| ¹H NMR Shift (Aldehyde) | ~9.76 ppm (triplet) | [9] |
| ¹H NMR Shift (Carboxyl) | ~2.35 ppm (triplet) | [9] |
| InChI Key | WLGDDELKYAWBBL-UHFFFAOYSA-N | [1][2][5] |
Biological Significance and Signaling Pathways
This compound is a significant secondary product of lipid peroxidation, particularly from the autoxidation of linoleic acid, a common polyunsaturated fatty acid in cell membranes.[5][10][11] Its formation in biological systems is linked to oxidative stress and has implications for various physiological and pathological processes.
Key Biological Activities:
-
Induction of Arachidonate Cascade: this compound has been identified as a primary inducer of phospholipase A₂ (PLA₂) activity.[10][11][12] PLA₂ is a key enzyme that initiates the arachidonic acid cascade by releasing arachidonic acid from membrane phospholipids.
-
Thromboxane (B8750289) Production and Platelet Aggregation: By activating PLA₂, this compound leads to the production of thromboxane A₂ (TxA₂), a potent mediator of platelet aggregation and vasoconstriction.[10][11] This suggests a potential role for this compound in the development of thrombotic diseases.[10]
-
Regulation of Lipid Metabolism: It has been shown to decrease de novo fatty acid synthesis in the liver and increase hepatic carnitine palmitoyltransferase activity, which is an indicator of β-oxidation.[5][7][13]
The signaling pathway initiated by this compound is critical in understanding its pro-inflammatory and prothrombotic effects.
Experimental Protocols: Synthesis of this compound
A prominent method for synthesizing this compound is through a biocatalytic, two-step enzymatic cascade starting from linoleic acid.[14][15] This process is valued for its high selectivity and environmentally friendly conditions.
Objective: To synthesize this compound from linoleic acid using a successive two-step enzymatic reaction involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).
Materials:
-
Linoleic acid
-
9S-lipoxygenase (LOX) from Solanum tuberosum
-
9/13-hydroperoxide lyase (HPL) from Cucumis melo
-
Buffer solution (e.g., borate (B1201080) buffer, pH adjusted as needed)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Protocol:
Step 1: Lipoxygenase (LOX) Reaction
-
Prepare a reaction mixture by dissolving linoleic acid in an appropriate buffer. The optimal pH for LOX is typically slightly basic.[16]
-
Add 9S-lipoxygenase to the reaction mixture to initiate the conversion of linoleic acid.[16]
-
Incubate the mixture at the optimal temperature for LOX (e.g., 25°C) with continuous stirring and aeration to ensure an adequate supply of oxygen.[16]
-
Monitor the formation of the intermediate, 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), using a suitable analytical technique such as HPLC.[16]
Step 2: Hydroperoxide Lyase (HPL) Reaction
-
Once the conversion of linoleic acid to 9S-HPODE is complete, adjust the pH of the reaction mixture to the optimal level for HPL activity (e.g., pH 6.5-7.0).[16]
-
Add 9/13-hydroperoxide lyase to the mixture. This enzyme rapidly cleaves the 9S-HPODE intermediate.[14][15]
-
The HPL reaction is very fast; allow it to proceed for a short duration (e.g., one minute) to minimize product degradation.[16]
Step 3: Product Extraction and Purification
-
Promptly terminate the HPL reaction.
-
Extract the product, this compound, from the aqueous reaction mixture using an organic solvent.
-
Purify the extracted compound using standard chromatographic techniques to obtain high-purity this compound.
This successive, one-pot process has been reported to achieve yields as high as 73%.[14][15]
Applications in Research and Drug Development
This compound serves as a valuable molecule in several areas of research and development:
-
Biopolymer Precursor: Its bifunctional nature makes it an interesting monomer building block for the synthesis of novel biopolymers.[14][15]
-
Metabolic Research: It is used as a tool to study lipid metabolism, particularly the regulation of hepatic lipogenesis and fatty acid oxidation.[13]
-
Drug Discovery: As an endogenous signaling molecule that activates the PLA₂ pathway, it is a subject of interest in the study of inflammatory and cardiovascular diseases, potentially serving as a biomarker or a target for therapeutic intervention.[10][11]
References
- 1. This compound | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2553-17-5 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. Human Metabolome Database: Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711) [hmdb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound - Applications - CAT N°: 29882 [bertin-bioreagent.com]
- 8. NP-MRD: Showing NP-Card for this compound (NP0044542) [np-mrd.org]
- 9. benchchem.com [benchchem.com]
- 10. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]
- 14. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 9-Oxononanoic Acid and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Oxononanoic acid, a significant aldehydic lipid peroxidation product derived from linoleic acid. This document furnishes a detailed compilation of its synonyms, chemical identifiers, experimental protocols for its synthesis and analysis of its biological activity, and visual representations of its relevant signaling pathways and experimental workflows.
Chemical Identity and Synonyms
This compound is known by a variety of names in scientific literature and chemical databases. For clarity and comprehensive understanding, the following table summarizes its key synonyms and chemical identifiers.
| Synonym | Identifier Type | Identifier | Source |
| This compound | IUPAC Name | This compound | PubChem[1] |
| Azelaaldehydic Acid | Common Synonym | Azelaaldehydic Acid | Cayman Chemical, Larodan[2][3] |
| Azelaic Semialdehyde | Common Synonym | Azelaic Semialdehyde | Larodan[2] |
| Nonanal-9-oic Acid | Common Synonym | Nonanal-9-oic Acid | Larodan[2] |
| ω-Oxononanoic acid | Common Synonym | ω-Oxononanoic acid | Larodan[2] |
| 8-Formyloctanoic acid | Common Synonym | 8-Formyloctanoic acid | NP-MRD[4] |
| 9-Ketononanoic acid | Common Synonym | 9-Ketononanoic acid | PubChem[1] |
| - | CAS Number | 2553-17-5 | Cayman Chemical, Larodan[2][3] |
| - | PubChem CID | 75704 | PubChem[1] |
| - | ChEBI ID | 78700 | PubChem[1] |
| - | LIPID MAPS ID | LMFA01060160 | PubChem[1] |
| - | HMDB ID | HMDB0094711 | Human Metabolome Database[5] |
| - | Molecular Formula | C9H16O3 | PubChem, Larodan[1][2] |
| - | Molecular Weight | 172.22 g/mol | PubChem, Larodan[1][2] |
| - | InChIKey | WLGDDELKYAWBBL-UHFFFAOYSA-N | PubChem[1] |
| - | SMILES | O=CCCCCCCCC(=O)O | Larodan[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for a key biological assay in which it is implicated.
Enzymatic Synthesis of this compound from Linoleic Acid
This protocol describes a two-step, one-pot enzymatic synthesis of this compound from linoleic acid, achieving a high yield and selectivity.[6]
Materials:
-
Linoleic Acid
-
9S-lipoxygenase (LOX) from Solanum tuberosum
-
9/13-hydroperoxide lyase (HPL) from Cucumis melo
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH adjusted as required)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deoxygenated water
Procedure:
-
Step 1: Lipoxygenase Reaction
-
Prepare a reaction mixture containing linoleic acid in a suitable buffer. The optimal pH for lipoxygenase is often slightly basic.
-
Add 9S-lipoxygenase to the reaction mixture to initiate the conversion of linoleic acid to 9S-hydroperoxyoctadecadienoic acid (9S-HPODE).
-
Incubate the mixture at the optimal temperature for the lipoxygenase (e.g., 25°C) with constant stirring and aeration to ensure an adequate supply of oxygen.[7]
-
Monitor the formation of the 9S-HPODE intermediate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Step 2: Hydroperoxide Lyase Reaction
-
Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimum for the hydroperoxide lyase (e.g., pH 6.5-7.0).[7]
-
Add the 9/13-hydroperoxide lyase to the reaction mixture to cleave the 9S-HPODE intermediate, forming this compound.
-
The hydroperoxide lyase reaction is rapid. Incubate for a short period (e.g., 1-10 minutes) at its optimal temperature.[7]
-
-
Reaction Termination and Product Extraction
-
Promptly terminate the reaction by acidification or by adding a quenching agent.
-
Extract the this compound from the reaction mixture using an organic solvent.
-
The organic phase can then be dried and the solvent evaporated to yield the crude product.
-
-
Purification
-
The crude this compound can be further purified using techniques such as silica (B1680970) gel column chromatography or crystallization.[8]
-
Assay for this compound-Induced Phospholipase A2 Activity and Thromboxane (B8750289) B2 Production
This protocol is based on the findings of Ren et al. (2013) and describes a method to assess the ability of this compound to induce phospholipase A2 (PLA2) activity and subsequent thromboxane B2 (TxB2) production in human blood.[8][9]
Materials:
-
Freshly drawn human blood
-
Synthesized this compound
-
Phosphate-buffered saline (PBS)
-
Commercial colorimetric PLA2 activity assay kit
-
Commercial Thromboxane B2 (TxB2) ELISA kit
-
Centrifuge
Procedure:
-
Sample Preparation and Incubation
-
Aliquot fresh human blood into separate tubes.
-
Prepare different concentrations of this compound in a suitable solvent (e.g., ethanol) and add to the blood samples. Include a vehicle control (solvent only).
-
Incubate the blood samples with this compound at 37°C for a specified time (e.g., 10 minutes).[8]
-
-
Plasma Separation
-
Following incubation, centrifuge the blood samples at a specified speed and temperature (e.g., 3000 x g for 3 minutes at 4°C) to separate the plasma.[8]
-
-
Measurement of Phospholipase A2 (PLA2) Activity
-
Use the separated plasma to determine PLA2 activity according to the manufacturer's instructions of a commercial colorimetric assay kit.
-
Typically, these assays involve a substrate that releases a chromogen upon cleavage by PLA2. The change in absorbance, measured with a spectrophotometer, is proportional to the PLA2 activity.
-
-
Measurement of Thromboxane B2 (TxB2) Production
-
Use the separated plasma to measure the concentration of TxB2, a stable metabolite of thromboxane A2, using a commercial ELISA kit.
-
Follow the kit's protocol, which usually involves competitive binding between the TxB2 in the sample and a labeled TxB2 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of TxB2 in the sample.
-
-
Data Analysis
-
Calculate the PLA2 activity and TxB2 concentration for each sample.
-
Compare the results from the this compound-treated samples to the vehicle control to determine the effect of this compound on PLA2 activity and TxB2 production.
-
Signaling Pathways and Experimental Workflows
Visual representations of key processes involving this compound are provided below using the Graphviz DOT language.
Signaling Pathway of this compound-Induced Thromboxane A2 Production
The following diagram illustrates the signaling cascade initiated by this compound, leading to the production of Thromboxane A2 and subsequent platelet aggregation.[8][10]
Caption: this compound stimulates Phospholipase A2 (PLA2), initiating the arachidonate cascade.
Experimental Workflow for the Enzymatic Synthesis of this compound
The diagram below outlines the key steps in the two-step, one-pot enzymatic synthesis of this compound from linoleic acid.[6][7]
References
- 1. This compound | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NP-MRD: Showing NP-Card for this compound (NP0044542) [np-mrd.org]
- 5. Human Metabolome Database: Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711) [hmdb.ca]
- 6. Synthesis of this compound, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lipid peroxidation product this compound induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Safe Disposal of 9-Oxononanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 9-Oxononanoic acid, a commonly used oxidized fatty acid.
Safety and Hazard Information
There are conflicting classifications regarding the hazards of this compound. While one safety data sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1], other sources classify it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation[2][3]. Therefore, it is imperative to handle this compound with caution, adhering to the more stringent safety precautions.
Personal Protective Equipment (PPE) to be worn when handling this compound includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or apron
Work should be conducted in a well-ventilated area, preferably within a fume hood.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2553-17-5 | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Appearance | Solid | [2] |
| Boiling Point | 304.8°C at 760 mmHg | [2] |
| Storage Temperature | Inert atmosphere, store in freezer at -20°C | [3] |
| Purity | ≥98% | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound, treating it as a hazardous substance in line with the more cautious safety data sheets.
Neutralization
Due to its acidic nature, this compound should be neutralized before disposal to minimize its corrosive and irritating properties.
Materials:
-
This compound waste
-
A suitable base for neutralization (e.g., sodium bicarbonate, sodium hydroxide)
-
pH indicator strips or a pH meter
-
A large, appropriate chemical waste container
Procedure:
-
Slowly and carefully add a weak base, such as sodium bicarbonate, to the this compound waste while stirring continuously. This should be done in a well-ventilated area, such as a fume hood.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the base in small increments until the pH of the solution is neutral (approximately pH 7)[5].
-
Be aware that the neutralization reaction may generate heat and/or gas. Proceed with caution to avoid splashing or overflow.
Collection and Storage of Neutralized Waste
Once neutralized, the waste must be properly contained and labeled.
Procedure:
-
Transfer the neutralized solution into a clearly labeled, leak-proof, and corrosion-resistant waste container[5].
-
The label should include the name of the chemical ("Neutralized this compound Waste"), the date of neutralization, and any other information required by your institution's waste management policies.
-
Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified chemical waste disposal service[5].
Final Disposal
The final disposal of the neutralized waste must comply with all local, state, and federal regulations.
Procedure:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound, whether neutralized or not, down the drain or in regular trash unless explicitly permitted by your local regulations and EHS guidelines for small quantities[1][2].
Spill Management
In the event of a small spill, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area thoroughly.
-
Dispose of the contaminated absorbent material as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 9-Oxononanoic Acid
For laboratory personnel, including researchers, scientists, and drug development professionals, a steadfast commitment to safety is paramount. This guide provides essential, immediate safety and logistical information for handling 9-Oxononanoic acid, ensuring personal safety and the integrity of your research.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Azelaaldehydic Acid, Azelaic Semialdehyde
-
CAS Number: 2553-17-5
Hazard Identification and Personal Protective Equipment (PPE)
While some sources may indicate that this compound is not classified as a hazardous substance, other safety data sheets (SDS) classify it as harmful and an irritant.[1][2] Therefore, a cautious approach is warranted. The primary hazards include:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent direct skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and serious irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from dust or aerosols.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the chemical's stability and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Ensure adequate ventilation at all times.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to store in a freezer at -20°C in an inert atmosphere.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
After skin contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[2][4]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][4]
-
After swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1] Uncleaned packaging should be disposed of as unused product.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
